

biological activity of 8-Methylsulfinyloctyl isothiocyanate

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Compound of Interest

Compound Name: 8-Methylsulfinyloctyl
isothiocyanate

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An In-depth Technical Guide on the Biological Activity of **8-Methylsulfinyloctyl Isothiocyanate**

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), also known as hirsutin, is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress (*Nasturtium officinale*)[1][2]. As a member of the isothiocyanate (ITC) class of compounds, it is derived from the enzymatic hydrolysis of its precursor glucosinolate[3][4]. 8-MSO-ITC has garnered significant attention from the scientific community for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the core biological activities of 8-MSO-ITC, detailing its mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate its effects.

Physicochemical Properties

A foundational understanding of 8-MSO-ITC begins with its chemical and physical characteristics.

Property	Value	Reference
IUPAC Name	1-isothiocyanato-8-methylsulfinyloctane	[5][6]
Molecular Formula	C10H19NOS2	[5][7]
Molecular Weight	233.39 g/mol	[5][7]
CAS Number	75272-81-0	[2][7]
Appearance	Light yellow to yellow liquid	[2][7]
Role	Plant metabolite, Allelochemical	[5][7]

Core Biological Activities

8-MSO-ITC exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities are centered around cytoprotection and the mitigation of pathological processes like inflammation and carcinogenesis.

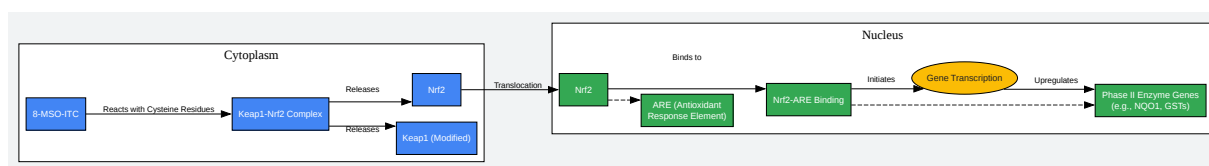
Antioxidant Activity and Induction of Phase II Enzymes

A primary mechanism of action for 8-MSO-ITC is its potent ability to induce phase II detoxification enzymes, which play a critical role in protecting cells from oxidative stress and carcinogens[3][8]. This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Action: Nrf2 Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates like 8-MSO-ITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2[9]. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes[10]. This binding initiates the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs)[3][10].

Studies have shown that 8-MSO-ITC is a more potent inducer of these enzymes than the well-studied β -phenylethyl isothiocyanate (PEITC), despite being less abundant in watercress[8].



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Caption: Activation of the Nrf2 signaling pathway by 8-MSO-ITC.

Quantitative Data: Quinone Reductase (QR) Induction

The potency of 8-MSO-ITC as a phase II enzyme inducer was quantified by measuring the concentration required to double the activity of quinone reductase (QR) in murine hepatoma Hepa 1c1c7 cells.

Compound	Concentration for 2-fold QR Induction (μ M)	Relative Potency	Reference
8-Methylsulfinyloctyl ITC	0.5	High	[8]
7-Methylsulfinylheptyl ITC	0.2	Very High	[8]
Phenylethyl ITC (PEITC)	5.0	Moderate	[8]

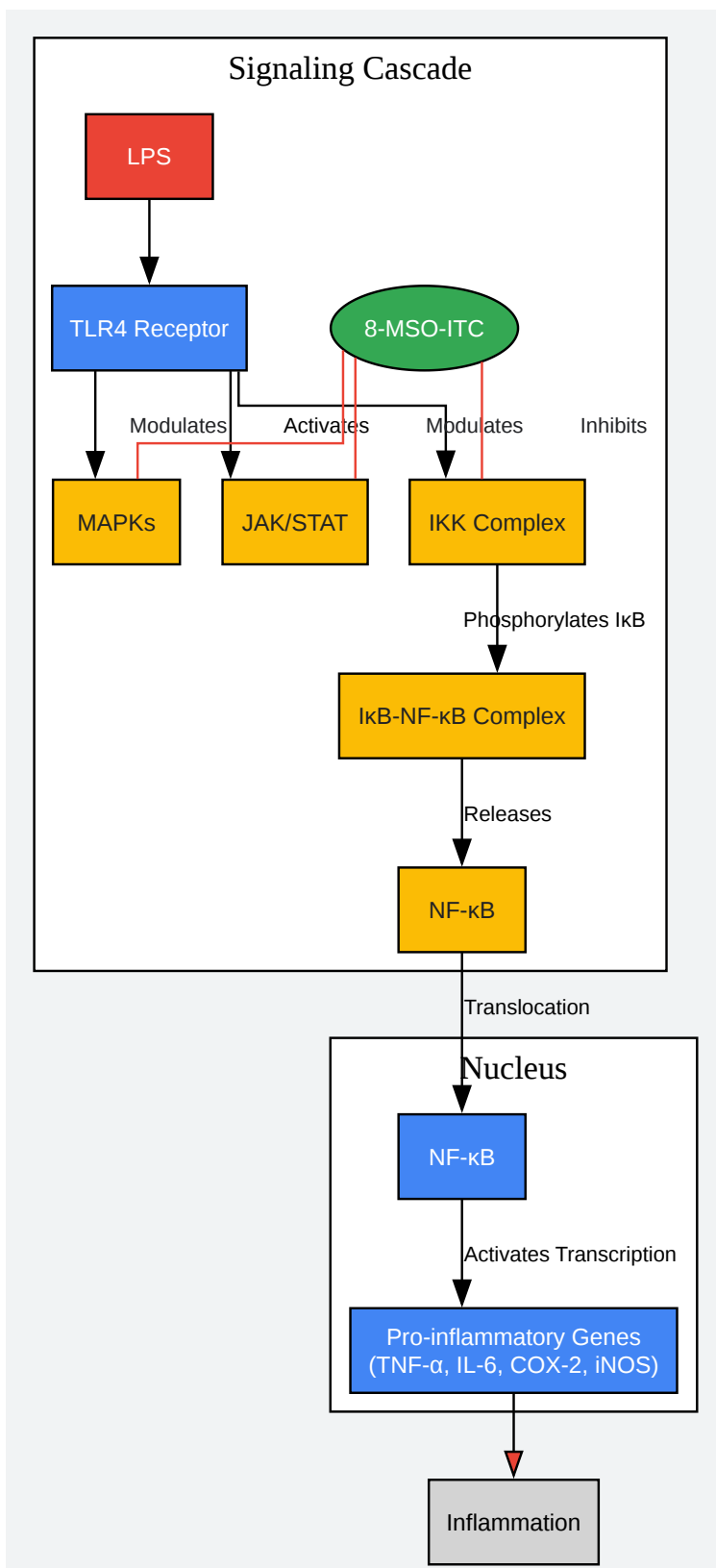
Anti-inflammatory Activity

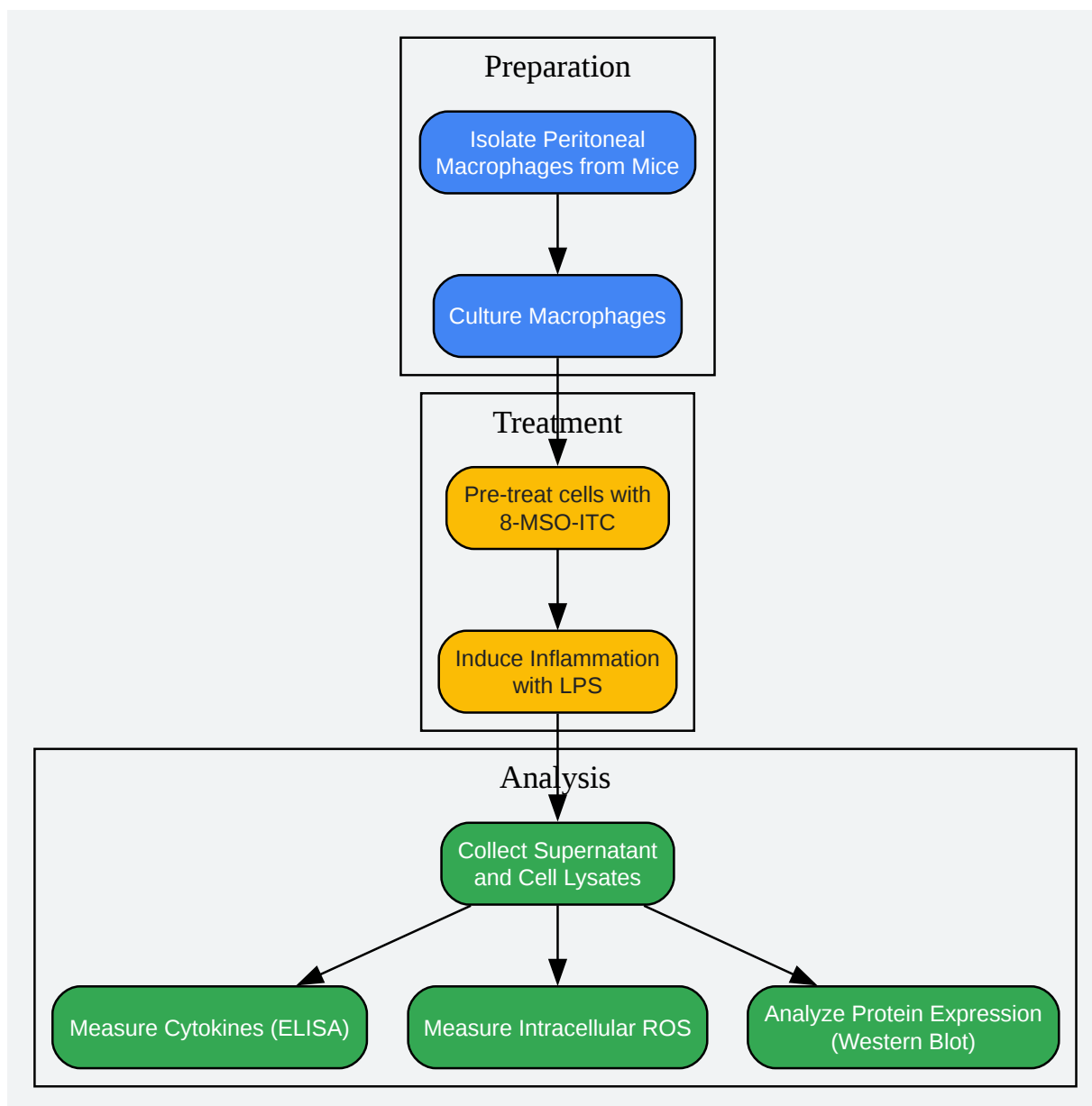
8-MSO-ITC demonstrates significant anti-inflammatory properties by inhibiting key inflammatory pathways and mediators.

Mechanism of Action: Inhibition of NF- κ B and Inflammasome Pathways

In a model of lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, (R)-8-MSO-ITC was shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β), Tumor Necrosis Factor- α (TNF- α), and IL-6[1]. This effect is achieved through the modulation of multiple signaling pathways:

- **NF- κ B Inhibition:** Isothiocyanates are known to suppress the activation of Nuclear Factor-kappa B (NF- κ B), a master regulator of inflammation[11][12]. By preventing the activation of NF- κ B, 8-MSO-ITC blocks the transcription of genes encoding pro-inflammatory cytokines and enzymes[13].
- **MAPK and JAK/STAT Modulation:** The compound modulates the expression of Mitogen-Activated Protein Kinases (MAPKs) (p38, JNK, and ERK) and the JAK/STAT pathway, both of which are crucial for inflammatory responses[1].
- **Inflammasome Inhibition:** 8-MSO-ITC interferes with both the canonical and non-canonical pathways of the inflammasome, a protein complex responsible for the activation of inflammatory caspases and the maturation of IL-1 β [1].
- **Enzyme Suppression:** It inhibits the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1].





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